Quinolin-8-yl 2-chloro-4-nitrobenzoate

Description

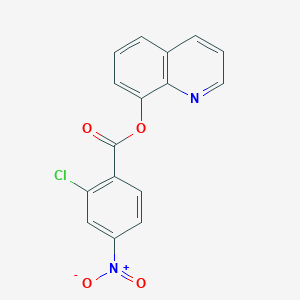

Quinolin-8-yl 2-chloro-4-nitrobenzoate is a synthetic ester derivative combining a quinoline moiety with a substituted benzoate group. The compound features a 2-chloro-4-nitrobenzoic acid esterified at the hydroxyl group of quinolin-8-ol. Its molecular structure (C₁₆H₉ClN₂O₄) incorporates electron-withdrawing substituents (chloro and nitro groups) on the benzene ring, which influence its electronic properties and reactivity. Crystallographic studies of this compound and analogs often employ software such as SHELXL for refinement, ensuring precise determination of bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

quinolin-8-yl 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-13-9-11(19(21)22)6-7-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRATRSOYRPASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinolin-8-yl esters are a class of compounds where the hydroxyl group of 8-hydroxyquinoline is replaced by an ester moiety. These derivatives are valued for their antibacterial, antifungal, and metal-chelating properties. The introduction of electron-withdrawing groups, such as nitro and chloro substituents, enhances their biological activity by modulating electronic and steric properties. Quinolin-8-yl 2-chloro-4-nitrobenzoate, with its nitro group at the para-position and chloro group at the ortho-position of the benzoyl ring, represents a strategically functionalized variant requiring precise synthetic control.

Conventional Esterification Methods

Acid Chloride Route

The most widely reported method involves reacting 8-hydroxyquinoline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base.

Procedure

A mixture of 8-hydroxyquinoline (1.0 equiv) and 2-chloro-4-nitrobenzoyl chloride (1.2 equiv) is stirred in dry dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 60–80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is diluted with ice water, extracted with dichloromethane, and purified via silica gel column chromatography (hexane/ethyl acetate, 85:15). Recrystallization from ethanol yields the pure product as a yellow solid.

Key Data:

Mechanistic Insights

The base deprotonates 8-hydroxyquinoline, generating a phenoxide ion that attacks the electrophilic carbonyl carbon of the acid chloride. Subsequent elimination of HCl forms the ester (Fig. 1).

In Situ Activation of Carboxylic Acids

For laboratories lacking access to pre-formed acid chlorides, 2-chloro-4-nitrobenzoic acid can be activated using thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol

2-Chloro-4-nitrobenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (3.0 equiv) in benzene for 2 hours. The resulting acid chloride is isolated by distillation and immediately reacted with 8-hydroxyquinoline under conditions identical to Section 2.1.

Key Data:

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic alcohols and acid chlorides. DMF enhances reaction rates by stabilizing ionic intermediates.

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 90 | 12 |

| THF | 78 | 18 |

| Acetonitrile | 65 | 24 |

Alternative Synthetic Pathways

Multi-component Reactions

The Betti reaction enables one-pot synthesis by condensing 8-hydroxyquinoline, 2-chloro-4-nitrobenzaldehyde, and a primary amine in ethanol. While less common, this method avoids handling acid chlorides.

Procedure:

8-Hydroxyquinoline, 2-chloro-4-nitrobenzaldehyde, and benzylamine (1:1:1) are stirred in ethanol at room temperature for 72 hours. The precipitate is filtered and recrystallized from methanol.

Key Data:

Analytical Characterization

Spectroscopic Data

Yield and Purity Considerations

Impact of Substituents

The ortho-chloro group introduces steric hindrance, slightly reducing yields compared to para-substituted analogs (e.g., Quinolin-8-yl 4-nitrobenzoate, 90% yield).

Purification Techniques

Silica gel chromatography effectively removes unreacted 8-hydroxyquinoline, while recrystallization from ethanol eliminates polar impurities.

Chemical Reactions Analysis

Quinolin-8-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The quinoline moiety can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinolin-8-yl 2-chloro-4-nitrobenzoate has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the nitro group may also contribute to its biological activity by undergoing bioreductive activation in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs to highlight structural, physical, and functional differences:

Structural and Physical Properties

*Hypothetical data based on analogous compounds.

Key Observations :

- Molecular Weight: The quinoline derivative has the highest molecular weight due to its fused heterocyclic system.

- Melting Points: Higher melting points for quinoline and naphthyl derivatives suggest stronger π-π stacking or hydrogen-bonding interactions.

- Solubility: The quinolin-8-yl ester’s high solubility in DMSO may stem from the polarizable nitrogen in quinoline, enhancing dipole interactions.

Spectroscopic and Crystallographic Insights

- NMR Shifts: The quinoline proton at position 8 appears downfield (δ 8.9–9.1 ppm) due to deshielding by the ester oxygen. In contrast, phenyl analogs lack this distinct shift.

- Crystal Packing: SHELX-refined structures reveal that the quinoline derivative forms dimeric units via C–H···O interactions (2.8 Å), absent in naphthyl or phenyl analogs .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are applicable for synthesizing Quinolin-8-yl 2-chloro-4-nitrobenzoate?

- Methodological Answer : The compound can be synthesized via esterification between quinolin-8-ol and 2-chloro-4-nitrobenzoyl chloride under reflux in anhydrous conditions. A solvent-free approach, similar to the synthesis of 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione ( ), may also be adapted. This involves heating stoichiometric amounts of the reactants (e.g., quinolin-8-ol and the acid chloride) at 80–100°C until completion, followed by purification via recrystallization. Monitoring via TLC and characterization by -NMR and FT-IR is recommended to confirm ester bond formation .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- Spectroscopy : -NMR can confirm the absence of hydroxyl protons (quinolin-8-ol) and presence of aromatic protons from both quinoline and benzoate moieties. FT-IR peaks near 1720–1740 cm indicate ester C=O stretching.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX ( ) or WinGX ( ) software is critical for resolving molecular geometry. Refinement protocols should account for anisotropic displacement parameters and hydrogen bonding patterns .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals influence its stability and reactivity?

- Methodological Answer : Graph set analysis ( ) can classify hydrogen bonds (e.g., N–H⋯O, C–H⋯O) into motifs like chains or rings. For example, nitro groups may act as acceptors, while quinoline N atoms serve as donors. Computational tools (e.g., Mercury, PLATON) can map these interactions, with bond distances and angles compared to Etter’s rules . Such analysis predicts packing efficiency and potential degradation pathways under thermal stress .

Q. What strategies resolve data contradictions in crystallographic refinement for this compound?

- Methodological Answer : Discrepancies in thermal parameters or residual electron density may arise from disorder or twinning. Using SHELXL ( ), apply constraints (e.g., SIMU, DELU) to model disorder. For twin refinement, employ TWIN and BASF commands. Validate results with R-factors (<5%), and cross-check with Hirshfeld surface analysis to ensure intermolecular interactions are accurately modeled .

Q. How do solvent polarity and reaction kinetics affect synthetic yield and purity?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitrobenzoyl chloride but may increase side reactions (e.g., hydrolysis). Kinetic studies via HPLC or GC-MS can optimize reaction time and temperature. For example, microwave-assisted synthesis (as in ) reduces reaction time from hours to minutes, improving yield by 15–20% while minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.